5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole
Description
Significance of the Tetrazole Heterocyclic Scaffold in Contemporary Chemical Research
The tetrazole ring is a prominent heterocyclic scaffold in medicinal chemistry and materials science. nih.gov Its significance stems from several key characteristics that make it a valuable component in the design of new molecules with specific functions.
One of the most critical roles of the tetrazole moiety is as a bioisostere for the carboxylic acid group. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The tetrazole ring mimics the acidic proton of a carboxylic acid and can participate in similar hydrogen bonding interactions with biological targets. However, the tetrazole group often offers advantages over a carboxylic acid, such as improved metabolic stability, increased lipophilicity (which can enhance cell membrane permeability), and a more delocalized charge in its anionic form. researchgate.net These properties have led to the incorporation of tetrazole rings into numerous FDA-approved drugs for a variety of therapeutic areas, including cardiovascular, antiviral, and anticancer treatments. nih.gov
Furthermore, the high nitrogen content of the tetrazole ring contributes to its unique electronic properties and its ability to coordinate with metal ions, making it useful in the development of coordination polymers and energetic materials. researchgate.netresearchgate.net The stability of the aromatic tetrazole ring, coupled with its diverse chemical reactivity, allows for its incorporation into complex molecular architectures.
The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide. This reaction is often catalyzed by various reagents, including Lewis acids, to facilitate the formation of the tetrazole ring.
Table 2: Comparison of Carboxylic Acid and Tetrazole Moieties
| Feature | Carboxylic Acid | Tetrazole |
| Acidity (pKa) | ~4-5 | ~4.5-5 |
| Shape | Planar | Planar |
| Hydrogen Bonding | Donor and Acceptor | Donor and Acceptor |
| Metabolic Stability | Susceptible to reduction | Generally more stable |
| Lipophilicity | Lower | Higher |
Unique Attributes of the Cyclopropylmethyl Moiety in Organic Chemistry
The cyclopropylmethyl moiety is another functional group that imparts distinct and valuable properties to organic molecules. The cyclopropane (B1198618) ring itself is a highly strained, three-membered carbocycle. This ring strain results in unique electronic and conformational characteristics.
The carbon-carbon bonds within a cyclopropane ring have a higher p-character than typical alkane C-C bonds, leading to some properties that are reminiscent of a carbon-carbon double bond. This "olefinic" character allows the cyclopropyl (B3062369) group to participate in conjugation with adjacent π-systems, influencing the electronic properties of the molecule.
From a medicinal chemistry perspective, the incorporation of a cyclopropylmethyl group can have several beneficial effects. It can:
Enhance Metabolic Stability: The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in more flexible alkyl chains.
Improve Potency and Selectivity: The rigid, well-defined three-dimensional structure of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.
Research Perspectives on the Integration of Tetrazole and Cyclopropylmethyl Substructures
The combination of a tetrazole ring and a cyclopropylmethyl group in 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole suggests a molecule with a blend of the advantageous properties of both moieties. While direct research on this specific compound is limited, several research perspectives can be extrapolated.
Synthetic Approaches: The most probable synthetic route to this compound would involve the [3+2] cycloaddition of sodium azide with cyclopropylacetonitrile. This reaction would likely be facilitated by a catalyst to improve reaction rates and yields. The optimization of this synthesis would be a primary area of research to enable further studies of the compound.
Medicinal Chemistry Potential: Given the role of the tetrazole as a carboxylic acid bioisostere, this compound could be investigated as a potential therapeutic agent in areas where analogous carboxylic acids have shown activity. The cyclopropylmethyl group could serve to enhance metabolic stability and fine-tune the lipophilicity and binding conformation of the molecule. Research in this area would involve the synthesis of the compound and its evaluation in various biological assays.
Physicochemical Properties: A detailed investigation of the physicochemical properties of this compound would be crucial. This would include experimental determination of its pKa, lipophilicity (logP), and conformational preferences through spectroscopic techniques like NMR. Computational studies could also provide valuable insights into its electronic structure and conformational landscape. Understanding these fundamental properties is essential for predicting its behavior in different environments and its potential interactions with biological systems.
Structure
3D Structure
Properties
IUPAC Name |
5-(cyclopropylmethyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-4(1)3-5-6-8-9-7-5/h4H,1-3H2,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBSTNARGKVRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154383-91-1 | |
| Record name | 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 5 Cyclopropylmethyl 1h 1,2,3,4 Tetrazole and Its Precursors
[3+2] Cycloaddition Reactions in Tetrazole Synthesis
The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, stands as a cornerstone for constructing the tetrazole ring. researchgate.net This reaction typically involves the union of a 1,3-dipole (the azide) with a dipolarophile (the nitrile).
Nitrile-Azide Cycloaddition for 5-Substituted 1H-Tetrazoles
The direct cycloaddition of nitriles with an azide (B81097) source, most commonly sodium azide (NaN3), is a fundamental and efficient route to 5-substituted 1H-tetrazoles. researchgate.netnih.gov This reaction, however, often requires elevated temperatures and can be slow, particularly for unactivated nitriles. acs.org To overcome these limitations, various catalytic systems have been developed to facilitate the reaction under milder conditions and improve yields. The reaction is versatile, accommodating a wide range of aromatic and aliphatic nitriles. researchgate.net
Catalytic Approaches in Nitrile-Azide Cycloadditions
To enhance the efficiency and applicability of the nitrile-azide cycloaddition, a multitude of catalytic strategies have been explored, ranging from metal-based catalysts to organocatalysts. These catalysts typically function by activating the nitrile group, thereby lowering the activation energy of the cycloaddition.
A variety of metals have been successfully employed to catalyze the synthesis of 5-substituted 1H-tetrazoles. These metals act as Lewis acids, coordinating to the nitrile nitrogen and increasing its electrophilicity, thus facilitating the nucleophilic attack of the azide ion.
| Metal Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Zinc (Zn) | Zinc salts (e.g., ZnCl2, Zn(OTf)2) in water or organic solvents. researchgate.netorganic-chemistry.org | Readily available, effective for a broad range of nitriles. researchgate.netorganic-chemistry.org | Removal of zinc salts from the product can be tedious. scielo.br |
| Copper (Cu) | Copper salts (e.g., CuSO4·5H2O) in solvents like DMSO. scielo.br | Environmentally friendly, readily available catalyst. scielo.br | May require specific solvents for optimal activity. |
| Cobalt (Co) | Co(II) complexes in organic solvents. nih.gov | High yields under mild conditions. nih.gov | Catalyst synthesis can be complex. |
| Tin (Sn) | Organotin azides. acs.org | Effective but suffers from toxicity and moisture sensitivity. acs.org | Toxic and requires anhydrous conditions. acs.org |
| Titanium (Ti) | TiO2 nanoparticles. ajgreenchem.com | Heterogeneous catalyst, easy to separate. | May require higher temperatures. |
| Palladium (Pd) | Palladium complexes. organic-chemistry.org | Can be reused. organic-chemistry.org | Can be expensive. |
| Ytterbium (Yb) | Yb(OTf)3. organic-chemistry.org | Effective Lewis acid catalyst. | Can be costly. |
This table provides a summary of common metal catalysts used in nitrile-azide cycloadditions for tetrazole synthesis.
In recent years, nanomaterials have emerged as highly efficient catalysts for the synthesis of tetrazoles due to their high surface-area-to-volume ratio, ease of surface modification, and recyclability. nih.govrsc.org These catalysts offer several advantages, including improved catalytic activity, milder reaction conditions, and simplified product purification.
Examples of nanomaterial-supported catalysts include:
Magnetic Nanoparticles: Iron oxide (Fe3O4) nanoparticles functionalized with catalytic species (e.g., Cu, Ni, Zn) allow for easy separation of the catalyst from the reaction mixture using an external magnet. nih.govtandfonline.com
Boehmite Nanoparticles: These have been used to support palladium and other metal catalysts, offering high stability and reusability. nih.gov
Carbon-based Nanomaterials: Graphene oxide and activated carbon can serve as supports for metal nanoparticles, enhancing their catalytic efficiency. amerigoscientific.com
Zinc Oxide (ZnO) Nanoparticles: These act as efficient heterogeneous Lewis acid catalysts. amerigoscientific.com
| Nanomaterial Catalyst | Key Features | Reported Yields |
| Fe3O4@tryptophan@Ni | Easy separation, short reaction times (20 min). nih.gov | Excellent. nih.gov |
| Pd-Arg@boehmite | Green catalyst, reusable. nih.gov | High. nih.gov |
| ZnO nanoparticles | Heterogeneous acid catalyst, recyclable. amerigoscientific.com | 69-96%. amerigoscientific.com |
| Cu/AC/r-GO nanohybrid | High stability and recyclability. amerigoscientific.com | High. |
This interactive table summarizes various nanomaterial-supported catalysts and their key features in tetrazole synthesis.
Organocatalysis provides a metal-free alternative for the synthesis of 5-substituted 1H-tetrazoles. These catalysts operate through various activation modes, offering mild and often environmentally benign reaction conditions. For instance, L-proline has been shown to be an effective catalyst for the cycloaddition of azides to a broad range of nitriles and thiocyanates. organic-chemistry.org Another approach involves the in situ generation of an organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide from N-methyl-2-pyrrolidone (NMP), which activates the nitrile substrate for cycloaddition. organic-chemistry.org
Formation of Imidoyl Azide Intermediates
An alternative pathway to the direct [3+2] cycloaddition involves the formation of an imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring. researchgate.net This method is particularly useful for the synthesis of 1,5-disubstituted tetrazoles. The imidoyl azide can be generated from various precursors, such as imidoyl chlorides. The reaction of an amide with a reagent like phosphorus pentachloride (PCl5) can form an imidoyl chloride, which then reacts with an azide source (e.g., HN3) to yield the imidoyl azide. Subsequent intramolecular cyclization affords the tetrazole. umn.edu
Multicomponent Reactions (MCRs) for Tetrazole Framework Construction
Multicomponent reactions (MCRs) represent a highly efficient strategy in modern organic synthesis, enabling the assembly of complex molecules from three or more starting materials in a single operation. This approach is characterized by its high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. For the construction of tetrazole frameworks, MCRs offer convergent and versatile pathways.
A prominent MCR for tetrazole synthesis is the Ugi-azide reaction, a variation of the classic Ugi four-component reaction. scielo.org.mxmdpi.com In this process, the carboxylic acid component is replaced by an azide source, typically trimethylsilyl (B98337) azide (TMSN3), to yield 1,5-disubstituted tetrazoles. scielo.org.mxmdpi.com The reaction mechanism is initiated by the condensation of an aldehyde and an amine to form an imine. scielo.org.mxwikipedia.org This is followed by the nucleophilic attack of an isocyanide, leading to a nitrilium ion intermediate, which is then trapped by the azide. nih.govmdpi.com The subsequent 1,5-dipolar electrocyclization of the resulting intermediate furnishes the tetrazole ring. nih.gov
The Ugi-azide reaction is noted for its mild conditions and broad substrate scope. scielo.org.mx To synthesize a derivative like 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole, cyclopropylacetaldehyde would serve as the aldehyde component, reacting with an amine, an isocyanide, and TMSN3. The versatility of this reaction allows for the creation of a wide array of tetrazole derivatives by simply varying the initial components. scielo.org.mx The use of TMSN3 is often favored over other azides like sodium azide in this specific reaction due to its effectiveness. nih.gov
| Reactant Type | Example for 5-(cyclopropylmethyl) derivative | Purpose in Reaction |
| Aldehyde | Cyclopropylacetaldehyde | Forms the C5 carbon and the cyclopropylmethyl substituent. |
| Amine | Benzylamine (example) | Becomes the N1 substituent on the tetrazole ring. |
| Isocyanide | tert-Butyl isocyanide (example) | Provides a carbon atom for the intermediate. |
| Azide Source | Trimethylsilyl azide (TMSN3) | Provides the four nitrogen atoms for the tetrazole ring. |
Alternative Cyclization Pathways to 5-Substituted Tetrazoles
Beyond multicomponent strategies, several established cyclization methods are routinely employed for the synthesis of 5-substituted tetrazoles. These pathways often utilize readily accessible starting materials and proceed via well-understood mechanisms.
The transformation of amides and thioamides into tetrazoles provides a robust synthetic route. researchgate.netosi.lv A novel method utilizes phosphorazidates, such as diphenyl phosphorazidate (DPPA), which act as both an activator for the amide oxygen and the azide source. organic-chemistry.orgacs.org This approach allows for the conversion of various amides into 5-substituted 1H-tetrazoles and 1,5-disubstituted tetrazoles in good yields without the need for toxic or explosive reagents. organic-chemistry.orgacs.org
Similarly, primary thioamides can be converted into 5-substituted tetrazoles with high yields using a combination of tetrachlorosilane and sodium azide in refluxing acetonitrile. tandfonline.comtandfonline.com This method is effective for both aliphatic and aromatic thioamides. tandfonline.comtandfonline.com The higher reactivity of the thioamide group compared to the amide allows these reactions to proceed under mild conditions. tandfonline.com
The most common and direct precursor for 5-substituted tetrazoles, however, is the corresponding nitrile. The [3+2] cycloaddition between an organonitrile and an azide salt is a fundamental and widely used method for constructing the tetrazole ring. gatech.eduscielo.br For the synthesis of this compound, the key precursor is cyclopropylacetonitrile. The reaction is typically performed with sodium azide and is often catalyzed by various agents to improve reaction rates and yields.
Catalysts and Conditions for Nitrile Cycloaddition:
| Catalyst/Conditions | Solvent | Advantages |
| Zinc Salts (e.g., ZnBr₂) | Water | Safe, environmentally friendly, and efficient for a broad scope of nitriles. organic-chemistry.org |
| Silica Sulfuric Acid | DMF | Heterogeneous catalyst, easy to handle, and provides high yields. nih.govdntb.gov.ua |
| Trialkylammonium Salts | Non-polar media | Minimizes the generation of hazardous hydrazoic acid. acs.org |
| Copper(II) Sulfate | DMSO | Environmentally friendly catalyst with short reaction times. scielo.br |
| Natrolite Zeolite | DMF | Natural, reusable heterogeneous catalyst. soran.edu.iq |
Deamination offers a pathway for the synthesis of substituted tetrazoles, typically starting from an aminotetrazole precursor. This method is particularly useful for producing tetrazoles that might be difficult to access through direct cyclization. The process involves the diazotization of an amino group on the tetrazole ring, followed by its replacement with another functional group. While this is a valid strategy in tetrazole chemistry, it is less common for the de novo synthesis of a simple alkyl-substituted tetrazole like this compound compared to the nitrile cycloaddition method.
The reaction of primary amines with orthoformates (like triethyl orthoformate) and sodium azide is a well-established method for synthesizing 1-substituted tetrazoles. researchgate.net This one-pot procedure can be catalyzed by reagents such as Yb(OTf)₃ to produce the desired products in good yields. organic-chemistry.org The reaction proceeds by forming an intermediate which then undergoes cyclization with the azide ion. While this method is highly effective for preparing N-substituted tetrazoles, it is not a direct route to 5-substituted tetrazoles like this compound, as the substituent from the amine incorporates at the N1 position of the ring, not the C5 position.
Synthesis of the Cyclopropylmethyl Synthon
The availability of a suitable cyclopropylmethyl precursor is essential for the synthesis of the target tetrazole. The most direct and commonly used synthon is cyclopropylacetonitrile . This compound can be prepared by the reaction of cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) with a cyanide salt, such as sodium or potassium cyanide. google.com
Cyclopropylmethyl bromide itself can be synthesized from cyclopropanemethanol. Various methods exist for this conversion:
Reaction with Aqueous Hydrogen Halide: Treating cyclopropanemethanol with aqueous hydrobromic acid is a straightforward method, though it can produce isomeric impurities like cyclobutyl bromide and 4-bromo-1-butene due to carbocation rearrangements. epo.orggoogleapis.com Reaction conditions, such as low temperatures (-5 to 10°C), are used to maximize the yield of the desired product. google.comgoogleapis.com
Reaction with N-Halosuccinimide and Dialkyl Sulfide: A milder approach involves reacting cyclopropanemethanol with a complex formed from N-bromosuccinimide and dimethyl sulfide. google.com This method offers high selectivity and minimizes the formation of difficult-to-separate isomers. google.com
Alternative, more complex routes to the cyclopropyl (B3062369) ring system include the cyclopropanation of alkenes using reagents like diazomethane with a palladium catalyst or through the Simmons-Smith reaction. chemsrc.com
Construction of the Cyclopropane (B1198618) Ring System
The formation of the three-membered cyclopropane ring is a cornerstone in the synthesis of the target molecule's precursors. The high ring strain of approximately 29 kcal/mol necessitates specific synthetic strategies to overcome the energetic barrier to its formation. harvard.edu Modern organic synthesis offers several powerful methods for this transformation, primarily through the addition of a carbene or carbenoid to an alkene.
Catalytic Cyclopropanation of Alkenes with Diazo Compounds
A prevalent method for synthesizing cyclopropanes involves the transition-metal-catalyzed reaction of an alkene with a diazo compound. acs.orgnih.gov This approach is valued for its efficiency and the ability to control stereochemistry through the use of chiral catalysts. acs.org Catalysts based on rhodium, copper, and palladium are commonly employed to generate a metal carbene intermediate, which then transfers the CR₂ group to the alkene.
The diastereoselectivity of the cyclopropanation can often be tuned by the choice of catalyst. For instance, iron-based catalysts tend to favor the formation of trans-substituted cyclopropanes due to a later, more product-like transition state. acs.org In contrast, more electrophilic rhodium carbenes react via an earlier transition state, which can lead to different diastereomeric ratios. acs.org The reaction is also sensitive to the electronic properties of the alkene, with electron-rich olefins generally exhibiting higher reactivity. acs.org
Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and reliable method for the stereospecific cyclopropanation of alkenes. chemistrylearner.comnrochemistry.comchemistry-reaction.com This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu). chemistrylearner.comorganicchemistrytutor.com A key advantage of this method is its broad functional group tolerance and the avoidance of highly reactive free carbenes. chemistrylearner.com
The reaction proceeds via a concerted, three-centered "butterfly-type" transition state, where the methylene (B1212753) group is delivered to the same face of the double bond. nrochemistry.comchemistry-reaction.com This results in a syn-addition, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. chemistrylearner.comorganicchemistrytutor.com For example, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will produce the corresponding trans-cyclopropane. chemistrylearner.com The presence of directing groups, such as hydroxyl groups in allylic alcohols, can influence the facial selectivity of the cyclopropanation. chemistry-reaction.comorganic-chemistry.org
Table 1: Comparison of Cyclopropanation Methods
| Method | Reagents | Key Features | Stereochemistry |
|---|---|---|---|
| Catalytic Cyclopropanation | Alkene, Diazo Compound, Metal Catalyst (e.g., Rh, Cu, Pd) | High efficiency, tunable diastereoselectivity, compatible with various functional groups. | Catalyst-dependent, can be either cis or trans selective. |
| Simmons-Smith Reaction | Alkene, Diiodomethane, Zn-Cu couple | Stereospecific, broad functional group tolerance, avoids free carbenes. | Stereospecific syn-addition, retains alkene stereochemistry. |
Methods for Installing the Cyclopropylmethyl Group onto Organic Substrates
Once the cyclopropane ring is formed, the next crucial step is the installation of the cyclopropylmethyl group onto a suitable substrate that can be further elaborated to the final tetrazole product. This is typically achieved through the use of reactive cyclopropylmethyl precursors, such as cyclopropylmethyl halides or cyclopropylacetonitrile.
Synthesis and Application of Cyclopropylmethyl Halides
Cyclopropylmethyl halides, particularly cyclopropylmethyl bromide and chloride, are versatile intermediates for introducing the cyclopropylmethyl moiety via nucleophilic substitution reactions. libretexts.org A common route to these halides is the reaction of cyclopropanemethanol with a halogenating agent. googleapis.comepo.org For instance, treatment of cyclopropanemethanol with an aqueous solution of a hydrogen halide, such as hydrobromic or hydrochloric acid, can produce the corresponding cyclopropylmethyl halide. googleapis.com Another approach involves reacting cyclopropanemethanol with a complex formed from an N-halosuccinimide and a dialkyl sulfide. google.com
These cyclopropylmethyl halides can then be used to alkylate a variety of nucleophiles. For example, they react with phenoxide ions to give both O-alkylation and C-alkylation products. rsc.org In the context of synthesizing the target tetrazole, a key reaction is the displacement of the halide with a cyanide source to form cyclopropylacetonitrile.
Synthesis of Cyclopropylacetonitrile
Cyclopropylacetonitrile is a direct precursor to this compound. It can be prepared by the reaction of a cyclopropylmethyl halide with a cyanide salt. google.com For instance, reacting cyclopropylmethyl bromide with sodium cyanide in a suitable solvent can yield cyclopropylacetonitrile. google.com The nitrile group of cyclopropylacetonitrile can then undergo a [2+3] cycloaddition reaction with an azide source to form the tetrazole ring. acs.orgresearchgate.netnih.gov This cycloaddition is a powerful and widely used method for the synthesis of 5-substituted-1H-tetrazoles. organic-chemistry.orgyoutube.com
Table 2: Synthesis of Key Cyclopropylmethyl Precursors
| Precursor | Starting Material | Reagents | Key Reaction Type |
|---|---|---|---|
| Cyclopropylmethyl Bromide | Cyclopropanemethanol | Aqueous HBr or N-Bromosuccinimide/Dialkyl Sulfide | Halogenation |
| Cyclopropylmethyl Chloride | Cyclopropanemethanol | Aqueous HCl or N-Chlorosuccinimide/Dialkyl Sulfide | Halogenation |
| Cyclopropylacetonitrile | Cyclopropylmethyl Bromide | Sodium Cyanide | Nucleophilic Substitution |
Elucidation of Reaction Mechanisms and Mechanistic Pathways
Detailed Mechanistic Investigations of [3+2] Cycloaddition to Form the Tetrazole Ring
The most fundamental method for synthesizing the tetrazole ring is the [3+2] cycloaddition (also known as the Huisgen 1,3-dipolar cycloaddition) between a nitrile (cyclopropylmethyl cyanide) and an azide (B81097) source. nih.govresearchgate.net This reaction involves the combination of a 1,3-dipole (the azide ion) with a dipolarophile (the nitrile) to form the five-membered tetrazole ring. researchgate.net
The uncatalyzed reaction generally requires high temperatures and long reaction times due to a significant activation energy barrier. nih.govacs.org Mechanistic studies suggest a concerted, but likely asynchronous, process where the new carbon-nitrogen and nitrogen-nitrogen bonds are formed simultaneously, though not necessarily at the same rate. The reaction begins with the coordination of a Lewis or Brønsted acid to the nitrogen atom of the nitrile. This activation makes the nitrile's carbon atom more electrophilic and susceptible to nucleophilic attack by the azide anion. youtube.com Following the attack, a cyclization step occurs, and subsequent protonation yields the stable, aromatic tetrazole ring. youtube.com
To overcome the high activation barrier of the [3+2] cycloaddition, various catalysts and additives are employed, with Lewis acids being particularly prominent. acs.org Strong Lewis acids, as well as various transition-metal catalysts like zinc, copper, and cobalt compounds, can significantly accelerate the reaction, often allowing it to proceed under milder conditions. researchgate.netnih.govacs.org
The primary role of the catalyst is to activate the nitrile component. A Lewis acid or metal catalyst coordinates to the lone pair of electrons on the nitrile's nitrogen atom. This coordination enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide. nih.govyoutube.com
Mechanistic investigations into metal-catalyzed pathways have revealed detailed insights. For instance, studies using a Cobalt(II) complex showed that the reaction proceeds through the formation of an intermediate cobalt(II) diazido complex. nih.govacs.org This complex then acts as the active catalyst. The proposed mechanism involves the initial coordination of the azide to the metal center, which then interacts with the nitrile to facilitate the cycloaddition. nih.gov This contrasts with some mechanisms where the nitrile coordinates first. The use of such catalysts not only increases the reaction rate but can also improve yields and selectivity under homogeneous conditions. nih.govacs.org
| Catalyst Type | Proposed Role in Mechanism | Typical Reaction Conditions | Reference |
| Lewis Acids (e.g., ZnCl₂, AlCl₃) | Coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon. | Often requires heating in solvents like DMF. | acs.orgyoutube.com |
| Brønsted Acids (e.g., NH₄Cl) | Protonates the nitrile nitrogen, activating it for azide attack. | Heating in polar aprotic solvents (e.g., DMF). | youtube.com |
| Cobalt(II) Complexes | Forms an intermediate metal-azido complex which is the active catalytic species. | Homogeneous catalysis, mild conditions (e.g., 110 °C in methanol). | nih.govacs.org |
| Zinc Salts | Acts as a Lewis acid catalyst, effective in aqueous media. | Heating in water. | organic-chemistry.org |
Mechanisms of Multicomponent Tetrazole Syntheses (e.g., Ugi-Azide Mechanism)
Multicomponent reactions (MCRs) provide a highly efficient and convergent pathway to complex molecules, including substituted tetrazoles. nih.govrug.nl The Ugi-azide four-component reaction (UA-4CR) is a prominent example used to synthesize 1,5-disubstituted tetrazoles. nih.govacs.org In the context of 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole, a variation of this reaction could be envisioned.
The classical Ugi-azide mechanism involves the reaction of an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide, TMSN₃, or hydrazoic acid, HN₃). nih.govbeilstein-journals.org The mechanism is initiated by the formation of an imine from the aldehyde and amine. The imine is then protonated, forming an iminium ion. The isocyanide adds to the iminium ion, generating a nitrilium ion intermediate. nih.gov In the key step that differentiates this from the standard Ugi reaction, the azide anion acts as the nucleophile, trapping the nitrilium ion. The resulting intermediate undergoes a 1,5-dipolar electrocyclization to form the stable 1,5-disubstituted tetrazole ring. rsc.org
Detailed investigations have sometimes revealed more complex pathways, including the formation of constitutional isomers, referred to as "atypical Ugi" products. rsc.org This suggests competing mechanistic pathways may be at play, potentially involving an intramolecular attack of a carbonyl oxygen (from an amide-containing isocyanide) to form a five- or six-membered intermediate before the azide addition and cyclization. rsc.org
Rearrangement Processes of the Cyclopropylmethyl Substituent
The cyclopropylmethyl group is not merely a passive substituent; its unique structural and electronic properties make it prone to characteristic rearrangement reactions under specific conditions, particularly when intermediates such as radicals or cations are formed at the adjacent methylene (B1212753) carbon.
The cyclopropylmethyl radical is known to undergo an extremely rapid, irreversible ring-opening rearrangement to form the thermodynamically more stable but-3-enyl radical. psu.eduwikipedia.org This process is highly exothermic due to the significant release of ring strain (approximately 115 kJ/mol) from the three-membered ring. psu.edu The rate constant for this unimolecular rearrangement is very high, on the order of 10⁸ s⁻¹ at room temperature. wikipedia.org
The rapidity of this rearrangement is a key feature. Unlike the corresponding cation, the cyclopropylmethyl radical does not rearrange to cyclobutyl derivatives. psu.edu The ring-opening is so fast that it often outcompetes other potential reactions, such as trapping by a radical scavenger, unless the scavenger is present in very high concentrations. psu.eduwikipedia.org
The cyclopropylmethyl cation is a classic example of a non-classical carbocation. dalalinstitute.comnih.gov It exists as a set of rapidly equilibrating structures, often referred to as the cyclopropylcarbinyl-cyclobutyl-homoallyl system. dalalinstitute.comacs.org The positive charge is delocalized over multiple carbon atoms through σ-bond participation, resulting in a set of interconnected carbocationic intermediates, including the bicyclobutonium ion. nih.gov
When generated, for instance through solvolysis of a cyclopropylmethyl halide, this non-classical cation system is trapped by a nucleophile (e.g., water or alcohol). dalalinstitute.com This does not lead to a single product but rather a characteristic mixture of cyclopropylmethyl, cyclobutyl, and homoallyl (but-3-en-1-yl) derivatives. dalalinstitute.comnih.gov The formation of this product mixture is considered strong evidence for the intermediacy of the complex, delocalized carbocation system. The precise ratio of these products can be influenced by subtle changes in the structure of the cation precursor. nih.gov
The predictable and rapid rearrangement of the cyclopropylmethyl group makes it an invaluable tool for probing reaction mechanisms, a concept known as a "chemical clock" or "mechanistic probe." psu.eduwikipedia.org
Specifically, the cyclopropylmethyl radical's ring-opening serves as a "radical clock." wikipedia.org If a reaction involving a molecule containing a cyclopropylmethyl group is suspected to proceed via a radical intermediate, the product distribution can provide definitive evidence. The observation of ring-opened products (i.e., but-3-enyl substituted compounds) is a strong indicator that a cyclopropylmethyl radical was formed. psu.edu If the radical intermediate has a lifetime long enough for the rearrangement to occur before it is trapped or engages in the next reaction step, ring-opened products will be present. Conversely, the exclusive formation of products with the intact cyclopropylmethyl ring suggests that either the reaction is not radical in nature or that the intermediate radical is trapped faster than the rate of ring opening. psu.edu
Theoretical and Computational Chemistry Studies on 5 Cyclopropylmethyl 1h 1,2,3,4 Tetrazole
Quantum-Chemical Calculations for Structural and Electronic Characterization
Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and electronic properties of heterocyclic compounds. For 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole, these calculations would provide optimized geometries, including bond lengths, bond angles, and dihedral angles, as well as electronic descriptors like atomic charges and dipole moments.
Structural Parameters: The geometry of the 1H-tetrazole ring is expected to be nearly planar. The attachment of the cyclopropylmethyl group at the C5 position introduces a flexible side chain. The bond lengths within the tetrazole ring are characteristic of an aromatic system, with delocalized π-electrons. Based on studies of similar 5-substituted tetrazoles, the C5-N bond lengths are slightly shorter than a typical C-N single bond, indicating some degree of π-character. researchgate.net The table below presents typical calculated bond lengths and angles for a 5-alkyl-1H-tetrazole ring, which serve as a reasonable approximation for this compound.
Interactive Data Table: Representative Calculated Structural Parameters for a 5-Alkyl-1H-Tetrazole Ring
| Parameter | Atom 1 | Atom 2 | Typical Bond Length (Å) |
| Bond Length | N1 | N2 | 1.35 |
| Bond Length | N2 | N3 | 1.29 |
| Bond Length | N3 | N4 | 1.35 |
| Bond Length | N4 | C5 | 1.32 |
| Bond Length | C5 | N1 | 1.34 |
| Bond Length | C5 | C(alkyl) | 1.50 |
| Bond Angle | N1-N2-N3 | 108.5° | |
| Bond Angle | N2-N3-N4 | 110.0° | |
| Bond Angle | N3-N4-C5 | 105.5° | |
| Bond Angle | N4-C5-N1 | 109.5° | |
| Bond Angle | C5-N1-N2 | 106.5° |
Note: These values are generalized from DFT calculations on similar 5-alkyl-tetrazoles and may vary slightly for the specific compound.
Electronic Properties: The cyclopropylmethyl group is generally considered an electron-donating group via an inductive effect. However, its electronic nature is complex due to the unique bonding in the cyclopropyl (B3062369) ring, which has partial double-bond character and can participate in hyperconjugation. fiveable.mewikipedia.org This interaction can stabilize adjacent positive charges or unsaturated systems. In the context of the tetrazole ring, the cyclopropylmethyl group is expected to act as a weak electron-donating substituent, subtly influencing the electron density distribution within the aromatic core. This donation would slightly increase the electron density on the nitrogen atoms of the ring compared to an unsubstituted tetrazole.
Conformational Analysis and Tautomerism of the Tetrazole Ring System (e.g., 1H- vs 2H-tetrazole)
A critical aspect of the theoretical chemistry of 5-substituted tetrazoles is the prototropic tautomerism between the 1H- and 2H-forms. mdpi.commdpi.comnih.govresearchgate.netresearchgate.net Computational studies consistently show that the relative stability of these tautomers is highly dependent on the physical state.
Tautomerism: For most 5-substituted tetrazoles, the 2H-tautomer is calculated to be the more stable form in the gas phase. mdpi.commdpi.com Conversely, the 1H-tautomer is generally the predominant and more stable form in condensed phases, such as in solution or the solid state, due to its larger dipole moment and better ability to form intermolecular hydrogen bonds. mdpi.comnih.gov For this compound, it is expected to follow this established trend. The energy difference between the two tautomers in the gas phase is typically small, on the order of a few kcal/mol.
Interactive Data Table: Calculated Relative Gas-Phase Stability of Tetrazole Tautomers
| 5-Substituent | More Stable Tautomer (Gas Phase) | Calculated Energy Difference (kcal/mol) |
| H | 2H | ~2.0 - 3.0 |
| Amino | 2H | ~2.7 |
| Methyl | 2H | ~2.5 - 3.5 |
| Phenyl | 2H | ~1.5 - 2.5 |
| Vinyl | 1H | ~0.12 (slight preference) |
Note: Data compiled from various computational studies on 5-substituted tetrazoles. A positive energy difference indicates the 1H-tautomer is less stable. mdpi.comnih.gov
Conformational Analysis: The presence of the cyclopropylmethyl side chain introduces rotational degrees of freedom. The primary focus of conformational analysis would be the rotation around the C5-C(methylene) bond. Computational modeling can map the potential energy surface for this rotation, identifying energy minima corresponding to stable conformers (e.g., staggered conformations) and the energy barriers separating them. The rotational barriers for alkyl groups attached to heterocyclic rings are typically in the range of 2-6 kcal/mol, suggesting that at room temperature, multiple conformations of this compound would be populated. researchgate.netosti.gov
Computational Modeling of Reaction Energetics and Transition States
Computational modeling is instrumental in understanding the energetics of chemical reactions, including the calculation of activation energies and reaction enthalpies by locating transition state structures. For this compound, a key reaction to model is the interconversion between the 1H- and 2H-tautomers.
This tautomerization is a proton transfer reaction. Direct intramolecular proton transfer from N1 to N2 would involve a highly strained, high-energy three-membered ring transition state. A more plausible mechanism, especially in the presence of other molecules, involves intermolecular proton transfer, which can be modeled computationally by including solvent molecules or another tetrazole molecule acting as a proton shuttle.
For related 5-substituted tetrazoles, the calculated activation energy for the 1H to 2H tautomerization can be substantial. For example, in the case of 5-amino-tetrazole, the gas-phase activation barrier for the direct 1H to 2H hydrogen shift was calculated to be approximately 45.7 kcal/mol. nih.gov This high barrier indicates that uncatalyzed tautomerization is a slow process. The presence of the cyclopropylmethyl group is not expected to dramatically alter this activation barrier compared to other simple alkyl groups.
Analysis of Bonding and Aromaticity in the Tetrazole Core
The tetrazole ring is an aromatic heterocycle containing 6 π-electrons, fulfilling Hückel's rule. Computational methods provide various metrics to quantify the degree of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.netnih.govnih.gov
Aromaticity Metrics: Calculations on various 5-substituted tetrazoles confirm the significant aromatic character of the ring. researchgate.net NICS calculations, which measure the magnetic shielding at the center of the ring, typically yield negative values for aromatic compounds, and the tetrazole ring consistently shows this characteristic. The HOMA index, which is based on the deviation of bond lengths from an ideal aromatic system, also indicates a high degree of aromaticity.
Substituent Effects: The nature of the substituent at the C5 position can modulate the aromaticity of the tetrazole ring. cdnsciencepub.comcdnsciencepub.com Electron-withdrawing groups tend to increase the delocalization and thus the aromaticity of the ring. Conversely, electron-donating groups, such as the cyclopropylmethyl group, may slightly decrease the ring's aromaticity by localizing some of the π-electron density. researchgate.net However, this effect is generally small, and the tetrazole core of this compound is expected to remain strongly aromatic. cdnsciencepub.com The position of the proton (1H vs. 2H tautomer) also influences the calculated aromaticity, with some studies suggesting the 2H-tautomer exhibits slightly higher aromaticity. researchgate.net
Advanced Analytical and Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.
Due to the tautomeric nature of the 1H-tetrazole ring, the proton can reside on different nitrogen atoms, which can influence the chemical shifts observed in the spectra. In solution, there is often a rapid equilibrium between the 1H and 2H tautomers, though typically one form predominates.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the cyclopropylmethyl group and the N-H proton of the tetrazole ring.
The expected signals would be:
Cyclopropyl (B3062369) protons: A complex multiplet in the upfield region (typically δ 0.3-0.8 ppm) corresponding to the four protons on the cyclopropane (B1198618) ring.
Methine proton: A multiplet for the single proton of the cyclopropyl group attached to the methylene (B1212753) bridge.
Methylene protons (-CH₂-): A doublet signal for the two protons of the methylene bridge connecting the cyclopropyl ring to the tetrazole ring. The coupling would be to the adjacent methine proton.
Tetrazole N-H proton: A broad singlet in the downfield region (often >10 ppm), characteristic of acidic protons on nitrogen atoms in heterocyclic systems. The exact chemical shift can be highly dependent on the solvent, concentration, and temperature.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Cyclopropyl-H | 0.3 - 0.8 | Multiplet |
| Methine-H | 1.0 - 1.5 | Multiplet |
| Methylene-H (-CH₂-) | ~3.0 | Doublet |
Carbon-¹³C NMR Spectroscopy
Carbon-¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show four distinct signals.
The expected signals are:
Cyclopropyl carbons: Two signals in the upfield region (typically δ 5-15 ppm) for the CH₂ and CH carbons of the cyclopropane ring.
Methylene carbon (-CH₂-): A signal for the methylene carbon, expected to be in the range of δ 25-35 ppm.
Tetrazole C5 carbon: A signal in the downfield region (typically δ 150-160 ppm) for the carbon atom of the tetrazole ring, which is characteristic of carbons in such nitrogen-rich heterocyclic systems.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Cyclopropyl CH₂/CH | 5 - 15 |
| Methylene (-CH₂-) | 25 - 35 |
Nitrogen-¹⁵N NMR Spectroscopy
Nitrogen-¹⁵N NMR spectroscopy is a valuable tool for directly probing the nitrogen atoms in a molecule, which is particularly useful for nitrogen-rich compounds like tetrazoles. The chemical shifts of the nitrogen atoms can provide insight into the electronic structure and tautomeric form of the tetrazole ring. The low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus often necessitate the use of enrichment or more sensitive inverse-detection techniques like HMBC. For the 1H-tetrazole ring, four distinct nitrogen signals would be expected, with chemical shifts that can help differentiate between the "pyrrole-type" (-NH-) and "pyridine-type" (-N=) nitrogen atoms.
Two-Dimensional NMR Techniques (e.g., HSQC)
Two-dimensional (2D) NMR techniques are crucial for making unambiguous assignments by showing correlations between different nuclei. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of directly attached carbons. For this compound, an HSQC spectrum would show correlations between the cyclopropyl and methylene protons and their respective carbon atoms, confirming their direct bonding. The tetrazole C5 carbon would not show a correlation in a standard HSQC spectrum as it has no directly attached protons. This lack of correlation helps to confirm its assignment.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands:
N-H Stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the tetrazole ring. The broadening is due to hydrogen bonding.
C-H Stretching: Sharp peaks just below 3000 cm⁻¹ for the sp³ C-H stretching of the methylene and cyclopropyl groups, and potentially a weaker C-H stretch above 3000 cm⁻¹ for the cyclopropane ring.
N=N and C=N Stretching: A series of characteristic absorptions in the fingerprint region (typically 1400-1600 cm⁻¹) corresponding to the stretching vibrations of the C=N and N=N bonds within the tetrazole ring.
Ring Vibrations: Tetrazole ring skeletal vibrations typically appear between 900 and 1300 cm⁻¹.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Tetrazole) | Stretching | 3000 - 3400 (broad) |
| C-H (sp³) | Stretching | 2850 - 3000 |
| C=N, N=N (Ring) | Stretching | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₅H₈N₄), the exact molecular weight is 124.0749 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the mass with high precision.
Upon ionization, the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation pathways. For 5-substituted-1H-tetrazoles, a common and diagnostic fragmentation is the loss of a nitrogen molecule (N₂, 28 Da). Another typical fragmentation pathway involves the loss of HN₃ (43 Da). The cyclopropylmethyl side chain may also undergo fragmentation.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z |
|---|---|---|
| [M+H]⁺ | C₅H₉N₄⁺ | 125.0827 |
| [M-N₂]⁺ | C₅H₈N₂⁺ | 96.07 |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and crystallographic parameters. While specific crystallographic data for this compound is not widely published, the analysis of analogous tetrazole derivatives by single-crystal XRD offers insight into the expected structural features.
For instance, studies on substituted tetrazoles reveal detailed information about their crystal systems, space groups, and unit cell dimensions. mdpi.com In a typical analysis, a suitable single crystal of the compound is grown and subjected to X-ray irradiation. The resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions are determined.
Illustrative Crystal Data for a Substituted Tetrazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.23510(10) |
| b (Å) | 26.0156(4) |
| c (Å) | 12.4864(2) |
| β (°) | 93.243(2) |
| Volume (ų) | 2022.17(6) |
| Z | 8 |
| Calculated Density (mg/m³) | 1.519 |
Note: This data is for a representative substituted triazolopyridazinoindole and is provided for illustrative purposes to show typical parameters obtained from a single-crystal XRD analysis. mdpi.com
Such an analysis for this compound would confirm the connectivity of the cyclopropylmethyl group to the tetrazole ring and provide details on the planarity of the tetrazole ring and the conformation of the substituent. Powder XRD (PXRD) can also be employed to assess the crystallinity and purity of the bulk sample. pnrjournal.com
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable tools for the purification of synthesized compounds and the assessment of their purity. Thin-layer chromatography (TLC) and column chromatography are the most commonly employed techniques in the context of 5-substituted tetrazoles. nih.govmdpi.com
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity checks. semanticscholar.org A small amount of the reaction mixture is spotted onto a TLC plate (typically silica gel), which is then developed in a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. For 5-substituted tetrazoles, common mobile phases include mixtures of petroleum ether and ethyl acetate. nih.gov The positions of the compounds are visualized under UV light or by staining.
Column Chromatography
For the purification of larger quantities of this compound, column chromatography is the method of choice. mdpi.com The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. The selection of the eluent is crucial for achieving good separation and is often guided by preliminary TLC experiments.
Representative Chromatographic Conditions for 5-Substituted Tetrazoles
| Technique | Stationary Phase | Eluent System | Application |
| TLC | Silica Gel GF254 | Petroleum Ether:EtOAc (20:1 to 1:1 v/v) | Reaction Monitoring |
| Column Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether:EtOAc (20:1 to 1:1 v/v) | Purification |
| Column Chromatography | Silica Gel | Dichloromethane:Methanol:Triethylamine (9:1:0.1) | Purification of a polar tetrazole derivative mdpi.com |
The purity of the collected fractions is typically assessed by TLC before combining the pure fractions and removing the solvent to yield the purified this compound.
Thermogravimetric Analysis (TGA) for Catalyst Characterization
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. While TGA is often used to study the thermal decomposition of tetrazole compounds themselves, particularly in the context of energetic materials, it can also be an important tool for characterizing catalysts used in their synthesis. nih.govmdpi.com
For example, if a solid-supported catalyst, such as nano-TiCl₄.SiO₂, is used for the synthesis of this compound, TGA can be employed to determine its thermal stability and composition. scielo.org.za The TGA curve provides information about the decomposition temperature of the catalyst, the amount of volatile components, and the mass of the final residue. mdpi.com
A typical TGA experiment involves heating the catalyst sample at a constant rate in an inert or oxidative atmosphere and recording the mass loss. The resulting thermogram can reveal the temperature ranges in which different components of the catalyst are lost, such as adsorbed water, organic ligands, or the decomposition of the support material.
Illustrative TGA Data for a Catalyst Support Material
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 25-220 | ~16 | Loss of crystal water |
| 360-500 | ~55 | Decomposition to metal oxide |
Note: This data is for the thermal decomposition of magnesium carbonate, a potential catalyst support, and is provided for illustrative purposes. mdpi.com
This information is crucial for determining the operational limits of the catalyst and for understanding its behavior under reaction conditions. By analyzing the thermal stability of the catalyst, researchers can optimize the reaction temperature to ensure catalyst integrity and maximize its efficiency and reusability in the synthesis of this compound.
Chemical Transformations and Reactivity of 5 Cyclopropylmethyl 1h 1,2,3,4 Tetrazole
Reactions at the Tetrazole Ring Nitrogen Atoms (N-alkylation, N-functionalization)
The tetrazole ring of 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole possesses acidic N-H protons and multiple nitrogen atoms that can act as nucleophiles. Consequently, it is expected to undergo N-alkylation and N-functionalization reactions.
In general, the alkylation of 5-substituted-1H-tetrazoles with electrophiles such as alkyl halides typically results in a mixture of two regioisomeric products: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. rsc.orgmdpi.com The ratio of these isomers is influenced by several factors including the nature of the substituent at the C5 position, the type of alkylating agent, the solvent, and the reaction conditions. rsc.org For instance, a study on the alkylation of various 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines showed a general preference for the formation of 2,5-disubstituted tetrazoles. organic-chemistry.org
Table 1: Expected Products from N-Alkylation of this compound
| Reactant | Expected N-1 Product | Expected N-2 Product |
|---|
N-functionalization could also be achieved using various reagents to introduce groups that modify the compound's properties. However, specific examples for this compound are not available in the reviewed literature.
Transformations of the Cyclopropylmethyl Substituent
The cyclopropylmethyl group is known for its unique electronic properties and susceptibility to specific transformations, including functionalization of the ring and ring-opening reactions.
Functionalization of the Cyclopropyl (B3062369) Ring
Direct C-H functionalization of cyclopropane (B1198618) rings is a known strategy for introducing new substituents. These reactions often proceed via radical intermediates or are catalyzed by transition metals. While this is a plausible transformation for the cyclopropyl ring in this compound, no specific studies have been reported. The presence of the tetrazole ring, with its multiple nitrogen atoms, could potentially direct or interfere with metal-catalyzed C-H activation processes.
Ring-Opening Reactions under Controlled Conditions
The high strain energy of the cyclopropane ring makes the cyclopropylmethyl group susceptible to ring-opening reactions. These transformations can be initiated by radicals, acids, or transition metals, often leading to butenyl derivatives. The ring-opening of the cyclopropylmethyl radical to the but-3-enyl radical is a well-established and rapid process. However, the specific conditions required to induce and control such a ring-opening for this compound, and the nature of the resulting products, have not been documented.
Derivatization Strategies for Synthetic Diversification
Synthetic diversification of this compound would rely on the reactivity of both the tetrazole ring and the cyclopropylmethyl substituent. Based on the general reactivity patterns discussed:
N-Alkylation/Arylation: Introduction of various substituents on the tetrazole nitrogens would create a library of N-1 and N-2 substituted analogs. organic-chemistry.orgnih.gov
Modification of the Cyclopropylmethyl Group: If controlled functionalization or ring-opening reactions were developed, this would provide another avenue for creating diverse structures.
These strategies are hypothetical for this specific compound due to the absence of direct experimental evidence.
Coordination Chemistry: Ligand Properties and Metal Complex Formation
Tetrazole-containing molecules are widely recognized for their ability to act as ligands in coordination chemistry, binding to metal ions through their nitrogen atoms. nih.gov The tetrazolate anion is a versatile coordinating agent. rsc.orgrsc.org
While there are no specific studies on the coordination chemistry of this compound, related compounds have been investigated. For example, studies on other 5-substituted and 1-substituted tetrazoles demonstrate their capacity to form coordination polymers and complexes with various transition metals like copper, zinc, and cadmium. rsc.orgnih.gov The nitrogen atoms of the tetrazole ring can act as donors, bridging metal centers to form diverse structural motifs. It is plausible that this compound could act as a ligand, with the deprotonated tetrazole ring coordinating to metal centers. However, without experimental studies, its specific coordination modes and the properties of any resulting metal complexes remain unknown.
Advanced Applications in Organic Synthesis and Materials Science Research
5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole as a Building Block in Complex Molecule Synthesis
Substituted tetrazoles are valuable building blocks in organic synthesis, prized for their stability and versatile reactivity. nih.gov The compound this compound serves as a versatile precursor for creating more complex molecular architectures. The tetrazole ring itself is a robust scaffold, while the N-H proton can be readily substituted, allowing for the attachment of various other molecular fragments. The synthesis of tetrazole derivatives is a well-established field, often involving the [3+2] cycloaddition of nitriles with azides, which provides a reliable route to 5-substituted-1H-tetrazoles. nih.govontosight.ai
The utility of similar tetrazole derivatives has been demonstrated in targeted syntheses. For instance, a related compound, 1-methyl-1H-tetrazole-5-thiol, was successfully used in the nucleophilic ring-opening of a bicyclic vinyl aziridine (B145994) to produce a novel thiol-incorporated aminocyclopentitol, a complex molecular structure, in high yield. mdpi.comresearchgate.net This highlights the potential of the tetrazole moiety to participate in intricate reaction sequences.
The this compound building block can be employed in various synthetic strategies. The acidic proton on the tetrazole ring allows for N-alkylation or N-arylation, enabling the linkage of the tetrazole core to other parts of a target molecule. Furthermore, the nitrogen-rich ring can direct metallation reactions or participate in cycloaddition chemistry, further expanding its synthetic utility. The cyclopropylmethyl group adds a lipophilic and conformationally constrained element to the molecule, which can be a desirable feature in the synthesis of bioactive compounds.
| Reaction Type | Description | Potential Outcome |
|---|---|---|
| N-Alkylation/Arylation | Reaction of the tetrazole N-H with electrophiles (e.g., alkyl halides, aryl halides) under basic conditions. | Formation of 1,5- or 2,5-disubstituted tetrazole derivatives, linking the core to other molecular fragments. |
| Multicomponent Reactions (MCRs) | Use as a component in reactions like the Ugi or Passerini reaction, which efficiently build molecular complexity. nih.govbeilstein-journals.org | Rapid synthesis of diverse libraries of complex molecules containing the tetrazole scaffold for screening. beilstein-journals.org |
| "Click" Chemistry | Participation in cycloaddition reactions, a cornerstone of "click" chemistry, known for high yields and selectivity. mdpi.com | Efficient conjugation to other molecules, such as biomolecules or polymers. |
| Directed Metallation | The tetrazole ring can direct ortho-lithiation or other metallations on adjacent aromatic systems. | Facilitates further functionalization of molecules containing the tetrazole unit. |
Strategic Use of the Tetrazole Moiety as a Bioisostere in Chemical Scaffold Design
A cornerstone of modern medicinal chemistry is the concept of bioisosterism, where a portion of a molecule is replaced by another group with similar physical or chemical properties to enhance its biological activity or pharmacokinetic profile. The 5-substituted 1H-tetrazole ring is a classic and widely used bioisostere for the carboxylic acid functional group. nih.govbeilstein-journals.org This substitution is a key strategy in drug design to improve properties such as metabolic stability, lipophilicity, and bioavailability. vu.edu.au
The tetrazole functional group mimics the carboxylic acid in several critical ways. Its pKa is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological receptors. nih.gov Furthermore, the tetrazole ring possesses a planar, delocalized π-electron system, similar to the carboxylate group. nih.gov However, the tetrazole is generally more resistant to metabolic degradation, particularly reduction, than the carboxylic acid group. This increased stability can lead to an improved pharmacokinetic profile for drug candidates.
The cyclopropylmethyl substituent on the this compound scaffold contributes unique properties. The cyclopropyl (B3062369) ring is a small, rigid, and lipophilic group. Its inclusion in a molecular scaffold can:
Increase Lipophilicity: Enhancing the ability of the molecule to cross biological membranes.
Introduce Conformational Rigidity: Locking a portion of the molecule into a specific orientation, which can lead to higher binding affinity and selectivity for a biological target.
Modulate Metabolic Stability: The cyclopropyl group itself is often metabolically robust.
By combining the carboxylic acid-mimicking properties of the tetrazole ring with the structural features of the cyclopropylmethyl group, this compound represents a valuable scaffold for designing novel chemical entities with potentially enhanced drug-like characteristics.
| Property | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole | Reference |
|---|---|---|---|
| Acidity (pKa) | ~4-5 | ~4.5-5.5 (comparable) | nih.gov |
| Geometry | Planar | Planar aromatic ring | nih.gov |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor. | Acts as both H-bond donor (N-H) and acceptor (ring nitrogens). | nih.gov |
| Metabolic Stability | Susceptible to various metabolic pathways (e.g., reduction, conjugation). | Generally more resistant to metabolic degradation. | nih.govvu.edu.au |
| Lipophilicity | Generally lower | Generally higher, leading to better membrane permeability. |
Exploration in Novel Materials and Chemical Systems
Beyond their use in life sciences, tetrazole-containing compounds are actively researched for applications in materials science. nih.gov This interest stems from the unique chemical properties of the tetrazole ring, particularly its high nitrogen content and energetic nature. mdpi.com
Coordination Chemistry and MOFs: The nitrogen atoms in the tetrazole ring can act as ligands, coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs). rsc.orgresearchgate.net These materials are crystalline solids with porous structures, making them interesting for applications in gas storage, catalysis, and separation. The specific structure and properties of a tetrazole-based MOF are dictated by the metal ion and the organic ligand. By using this compound as a ligand, the cyclopropylmethyl groups would decorate the pores of the resulting framework, influencing its size, shape, and chemical environment. This could be used to create materials with tailored properties for specific applications, such as selective gas adsorption.
| Application Area | Role of Tetrazole Ring | Potential Influence of Cyclopropylmethyl Group | Reference |
|---|---|---|---|
| Energetic Materials | High nitrogen content, high positive heat of formation, releases N₂ gas upon decomposition. | Modifies density, thermal stability, and sensitivity; adds strain energy. | mdpi.comresearchgate.netrsc.org |
| Gas Generators | Produces large volumes of non-toxic nitrogen gas. | Affects the burn rate and decomposition temperature. | nih.gov |
| Coordination Polymers / MOFs | Acts as a multidentate ligand to coordinate with metal centers. | Functions as a pendant group to modify pore size, shape, and surface chemistry of the framework. | rsc.orgresearchgate.net |
| Polymer Science | Can be incorporated as a monomer (if functionalized, e.g., with a vinyl group) to create nitrogen-rich polymers. mdpi.com | Provides specific physical properties (e.g., thermal stability, solubility) to the resulting polymer. | mdpi.com |
Q & A
Q. How can green chemistry principles improve the sustainability of tetrazole synthesis?
- Methodological Answer : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts (e.g., AlCl₃/γ-Al₂O₃) to reduce waste . Life-cycle assessment (LCA) tools can compare the environmental footprint of traditional vs. microwave-assisted methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
